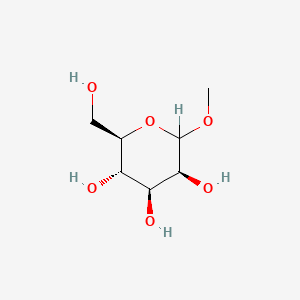

Methyl D-mannopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Mannosides - Methylmannosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-BWSJPXOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316036 | |

| Record name | Methyl D-mannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51023-63-3 | |

| Record name | Methyl D-mannoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51023-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmannoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-mannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Methyl Mannosides in Cellular Biology: A Technical Guide for Researchers

Abstract

Methyl mannosides, synthetic derivatives of the monosaccharide mannose, have emerged as indispensable tools in the exploration of complex cellular processes. Their ability to act as specific and competitive inhibitors of mannose-binding proteins, known as lectins, has provided researchers with a powerful means to dissect the intricate roles of carbohydrate-protein interactions in cell adhesion, signaling, and host-pathogen recognition. This in-depth technical guide provides a comprehensive overview of the biological significance of methyl mannosides, detailing their mechanisms of action and providing field-proven experimental protocols for their application in research and drug development. We will explore the causality behind experimental designs, ensuring a thorough understanding of how these simple molecules can unlock complex biological questions.

Introduction: The Language of Sugars and the Significance of Mannose

Cells are adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. This "sugar coat" is not merely a passive structural feature but a dynamic interface that mediates a vast array of cellular communication events.[1][2] Mannose, a C-2 epimer of glucose, is a key monosaccharide found in the N-linked glycans of many cell surface glycoproteins.[2] These mannose residues serve as recognition motifs for a class of carbohydrate-binding proteins called lectins.[3][4] The specific interaction between mannose and its cognate lectins governs a multitude of physiological and pathological processes, including immune responses, inflammation, and microbial pathogenesis.[2][5]

Methyl mannosides, particularly methyl α-D-mannopyranoside, are structurally simple analogs of mannose where the anomeric hydroxyl group is replaced by a methyl group.[6] This modification renders them resistant to enzymatic cleavage by glycosidases while preserving their ability to bind to mannose-specific lectins.[1] This key characteristic makes them ideal probes and competitive inhibitors for studying mannose-mediated biological events.

Core Mechanism of Action: Competitive Inhibition of Mannose-Binding Lectins

The primary biological role of methyl mannosides in a research context stems from their function as competitive inhibitors of mannose-binding lectins.[6][7] Lectins possess specific carbohydrate recognition domains (CRDs) that bind to mannose residues on glycoproteins with a defined affinity.[3] Methyl mannosides, by mimicking the structure of mannose, can occupy these binding sites, thereby preventing the lectin from interacting with its natural carbohydrate ligands.

This competitive inhibition is a concentration-dependent process. By introducing an excess of methyl mannoside into an experimental system, researchers can effectively block mannose-specific interactions and observe the functional consequences. This principle forms the basis for a wide range of assays designed to investigate the roles of mannose-binding proteins in cellular processes.

Diagram: Mechanism of Competitive Inhibition

Caption: Competitive inhibition of lectin-mannose binding by methyl mannoside.

Applications in Elucidating Cellular Functions

The utility of methyl mannosides spans a broad spectrum of biological research, from fundamental cell biology to the development of novel therapeutics.

Investigating Cell Adhesion

Many cell-cell and cell-matrix adhesion processes are mediated by mannose-binding lectins on the cell surface.[8][9] For instance, the adhesion of certain immune cells to the endothelium during inflammation involves mannose-specific interactions. Methyl mannosides can be employed to disrupt these interactions and assess the role of mannose-dependent adhesion in these processes.[8]

Experimental Protocol: Cell Adhesion Inhibition Assay

This protocol outlines a typical experiment to investigate the role of mannose-specific interactions in cell adhesion to a protein-coated surface.

1. Plate Coating: a. Coat the wells of a 96-well microtiter plate with a solution of a mannosylated protein (e.g., mannan or a specific glycoprotein) overnight at 4°C. b. Wash the wells three times with phosphate-buffered saline (PBS) to remove any unbound protein. c. Block non-specific binding sites by incubating the wells with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature. d. Wash the wells again three times with PBS.

2. Cell Preparation: a. Culture the cells of interest to the desired confluency. b. Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions. This allows for quantification of adherent cells. c. Resuspend the labeled cells in an appropriate cell culture medium.

3. Inhibition Assay: a. Prepare a series of dilutions of methyl α-D-mannopyranoside in the cell culture medium. A typical concentration range would be from 1 mM to 100 mM. Include a negative control with no methyl mannoside. b. Pre-incubate the labeled cells with the different concentrations of methyl mannoside for 30 minutes at 37°C. This allows the inhibitor to bind to the cell surface lectins. c. Add the pre-incubated cell suspensions to the protein-coated wells of the microtiter plate. d. Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

4. Quantification of Adhesion: a. Gently wash the wells with PBS to remove non-adherent cells. The number of washes should be optimized to minimize detachment of adherent cells while effectively removing the non-adherent population. b. Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is directly proportional to the number of adherent cells.

5. Data Analysis: a. Calculate the percentage of adhesion for each concentration of methyl mannoside relative to the control (no inhibitor). b. Plot the percentage of adhesion against the concentration of methyl mannoside to generate an inhibition curve. From this curve, the IC50 value (the concentration of inhibitor that causes 50% inhibition of adhesion) can be determined.

Causality Behind Experimental Choices:

-

Why use a mannosylated protein for coating? This provides a specific surface for mannose-dependent cell adhesion to occur.

-

Why block with BSA? This prevents non-specific binding of cells to the plastic surface of the well, ensuring that the observed adhesion is primarily due to the specific interaction with the coated protein.

-

Why pre-incubate cells with methyl mannoside? This ensures that the inhibitor has sufficient time to bind to the mannose-binding sites on the cells before they have a chance to adhere to the plate.

-

Why use a fluorescent label? This provides a sensitive and quantitative method to measure the number of adherent cells.

Diagram: Cell Adhesion Inhibition Workflow

Caption: Workflow for a cell adhesion inhibition assay using methyl mannoside.

Probing Host-Pathogen Interactions

Many pathogens, including bacteria and viruses, utilize mannose-binding lectins on their surfaces to adhere to and invade host cells.[1] A prime example is the FimH adhesin on the type 1 pili of uropathogenic Escherichia coli (UPEC), which binds to mannosylated uroplakin proteins on the surface of bladder epithelial cells, a critical step in the pathogenesis of urinary tract infections (UTIs).[10][11]

Methyl mannosides have been instrumental in studying and inhibiting these interactions.[10][12] They can prevent bacterial adhesion to host cells and even displace already bound bacteria.[10] This has paved the way for the development of mannoside-based anti-adhesion therapies as a novel strategy to combat bacterial infections without the use of traditional antibiotics.[13][14] Similarly, the entry of certain viruses, such as HIV and SARS-CoV-2, into host cells can be mediated by interactions with mannose-binding lectins like DC-SIGN, and mannose derivatives have shown potential in inhibiting these processes.[1][15]

Table: Examples of Pathogen Lectins and their Inhibition by Mannosides

| Pathogen | Lectin/Adhesin | Host Receptor | Role in Pathogenesis | Inhibition by Methyl Mannosides |

| Escherichia coli (UPEC) | FimH | Uroplakins | Adhesion to bladder epithelium, invasion | Potent inhibition of adhesion and biofilm formation[10][11][16] |

| Pseudomonas aeruginosa | LecA, LecB | Various glycoproteins | Biofilm formation, adhesion to host tissues | Inhibition of biofilm formation[1] |

| Candida albicans | Als proteins | Host cell surface mannans | Adhesion to epithelial and endothelial cells | Reduction in adhesion and biofilm formation |

| Human Immunodeficiency Virus (HIV) | gp120 | DC-SIGN | Viral entry into dendritic cells | Inhibition of viral transmission[1][15] |

| SARS-CoV-2 | Spike protein | DC-SIGN | Viral entry and transmission | Potential for inhibition of viral entry[1] |

Therapeutic Potential and Drug Development

The ability of methyl mannosides and their derivatives to specifically block pathogenic adhesion has made them attractive candidates for drug development, particularly in the fight against antibiotic-resistant bacteria.[17][18][19]

Anti-Adhesion Therapy for Urinary Tract Infections

As previously mentioned, FimH antagonists are a promising class of therapeutics for UTIs.[10][13] By preventing the initial attachment of UPEC to the bladder wall, these compounds can prevent the establishment of an infection. This "anti-virulence" approach is advantageous as it does not kill the bacteria directly, thereby exerting less selective pressure for the development of resistance compared to traditional antibiotics.[13] Numerous synthetic mannoside derivatives with improved affinity and pharmacokinetic properties are currently under investigation.[14][17][18][19][20]

Mannosides in Cancer Therapy and Immunomodulation

Emerging research suggests that mannosides may also have applications in cancer therapy.[5] Some cancer cells exhibit altered glycosylation patterns, leading to an overexpression of mannose-containing glycans on their surface. These can be targeted by mannose-binding lectins to induce apoptosis or modulate the immune response against the tumor. Furthermore, mannosides can influence the activity of immune cells, suggesting their potential in modulating immune responses in various disease contexts.[5] Mannosylated nanoparticles are also being explored for targeted drug delivery to mannose receptor-expressing cells, such as macrophages and dendritic cells, for applications in immunotherapy and vaccination.[21]

Conclusion

Methyl mannosides are far more than simple sugar derivatives; they are powerful molecular tools that have significantly advanced our understanding of the biological roles of mannose-mediated interactions. Their ability to act as specific competitive inhibitors has enabled researchers to dissect complex cellular processes, from cell adhesion to microbial pathogenesis. The insights gained from studies utilizing methyl mannosides have not only illuminated fundamental biological mechanisms but have also opened up exciting new avenues for the development of novel therapeutics, particularly in the era of growing antibiotic resistance. As our appreciation for the complexity of the "sugar code" continues to grow, the importance of tools like methyl mannosides in deciphering this language will undoubtedly continue to expand.

References

-

Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. [Link]

-

Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC - PubMed Central. [Link]

-

FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - MDPI. [Link]

-

Studies on cell adhesion and recognition. III. The occurrence of alpha-mannosidase at the fibroblast cell surface, and its possible role in cell recognition - PubMed. [Link]

-

Studies on Cell Adhesion and Recognition III. The Occurrence of «-Mannosidase at the Fibroblast Cell Surface, and - Semantic Scholar. [Link]

-

Structure-based drug design and optimization of mannoside bacterial FimH antagonists. [Link]

-

Mannose Derivatives as Anti-Infective Agents - MDPI. [Link]

-

Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. [Link]

-

Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... - ResearchGate. [Link]

-

Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance - MDPI. [Link]

-

Allosteric Coupling in the Bacterial Adhesive Protein FimH - PMC. [Link]

-

Branched α-D-mannopyranosides: a new class of potent FimH antagonists - RSC Publishing. [Link]

-

Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications - MDPI. [Link]

-

Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion - NIH. [Link]

-

Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC - PubMed Central. [Link]

-

Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1... - ResearchGate. [Link]

-

Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC - NIH. [Link]

-

Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Biological activity of mannosylerythritol lipids on the mammalian cells - PubMed. [Link]

-

Mannose Derivatives as Anti-Infective Agents - PubMed. [Link]

-

Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC - NIH. [Link]

-

Prunus mume Extract Inhibits SARS-CoV-2 and Influenza Virus Infection In Vitro by Directly Targeting Viral Particles - MDPI. [Link]

-

Mannose-Binding Lectin Inhibits the Motility of Pathogenic Salmonella by Affecting the Driving Forces of Motility and the Chemotactic Response - PubMed. [Link]

-

Nanostructures for the Inhibition of Viral Infections - MDPI. [Link]

-

MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC - PubMed Central - NIH. [Link]

-

The mannose-binding lectin: a prototypic pattern recognition molecule - PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mannose-binding lectin: a prototypic pattern recognition molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. Studies on cell adhesion and recognition. III. The occurrence of alpha-mannosidase at the fibroblast cell surface, and its possible role in cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure-based drug design and optimization of mannoside bacterial FimH antagonists. | Semantic Scholar [semanticscholar.org]

- 19. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Introduction: Understanding Anomeric Specificity in Glycoscience

Sources

- 1. Mannose - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 6. Fischer_glycosidation [bionity.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. α-Methyl-D-mannopyranoside [webbook.nist.gov]

- 14. beta-D-Mannopyranoside, methyl | C7H14O6 | CID 6420200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

- 16. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. alpha-methyl-dextro-mannopyranoside, 617-04-9 [thegoodscentscompany.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. herbs-tech.com [herbs-tech.com]

A Comprehensive Technical Guide to the Natural Occurrence of Methyl α-D-mannopyranoside

Abstract

This technical guide provides an in-depth exploration of Methyl α-D-mannopyranoside, a naturally occurring methylated monosaccharide. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its prevalence in nature, biosynthetic origins, and the methodologies for its isolation and characterization. We will delve into its presence in terrestrial plants, marine environments, and microbial ecosystems. Furthermore, this guide will detail established protocols for its extraction and purification from biomass, and discuss the analytical techniques pivotal for its structural elucidation and quantification. Finally, we will review its known biological activities and its applications in various scientific and therapeutic fields. This document is intended to be a foundational resource, synthesizing current knowledge and providing a framework for future research and development involving this versatile carbohydrate.

Introduction to Methyl α-D-mannopyranoside

Methyl α-D-mannopyranoside is a derivative of the simple sugar D-mannose, where a methyl group is attached to the anomeric carbon (C-1) via an α-glycosidic bond. Its chemical formula is C₇H₁₄O₆, and its structure is depicted in Figure 1. This compound is of significant interest due to its presence in natural sources and its diverse biological activities and applications, ranging from a tool in biochemical research to a potential therapeutic agent.[1][2] Understanding its natural distribution is the first step toward harnessing its full potential.

Natural Occurrence

While the free form of Methyl α-D-mannopyranoside is not as abundant as its parent monosaccharide, D-mannose, it is a constituent of various natural systems, primarily as a component of larger polymers or through enzymatic modifications.

Terrestrial Flora

Methyl α-D-mannopyranoside is considered to be ubiquitous in plant tissues, primarily in the form of mannose polymers known as mannans.[3] These polymers are significant components of the hemicellulose in plant cell walls and also serve as storage carbohydrates in the seeds of many plant species. The natural exposure to Methyl α-D-mannopyranoside in the human diet occurs through the breakdown of these mannose polymers found in a variety of plant-based foods.[3]

Some of the most notable plant sources rich in mannose polymers from which Methyl α-D-mannopyranoside can be derived include:

-

Legumes: Guar gum (from the seeds of Cyamopsis tetragonoloba) and locust bean gum (from the seeds of Ceratonia siliqua) are rich in galactomannans.

-

Coffee Beans: These contain mannans that can be a source for the production of Methyl α-D-mannopyranoside.[4]

-

Ivory Nuts: The endosperm of the ivory nut palm (Phytelephas aequatorialis) is a very rich source of mannan.[4]

-

Coniferous Trees: The wood of these trees contains glucomannans, which are polymers of glucose and mannose.[4]

Direct reporting of the free monosaccharide derivative is less common, but it has been identified in plants such as Lilium pumilum and Lilium tenuifolium.[5]

Marine Environments

Mannose is a common constituent of the complex polysaccharides found in marine algae. For instance, some green algae have cell walls containing mannans, and brown algae contain fucoidans, which are sulfated polysaccharides that can have a backbone of fucose and mannose. While the building blocks for Methyl α-D-mannopyranoside are present in the marine biome, the direct isolation of the free methylated monosaccharide from marine organisms is not yet widely documented in scientific literature. This represents a promising area for future natural product discovery.

Microbial World

The microbial kingdom presents compelling, albeit indirect, evidence for the natural occurrence and synthesis of Methyl α-D-mannopyranoside. Research has shown that microorganisms possess the enzymatic machinery necessary for its formation. A notable example is the bacterium Mycobacterium smegmatis, which has been shown to enzymatically synthesize a disaccharide by transferring a mannose residue to an acceptor molecule of Methyl α-D-mannopyranoside. This demonstrates the presence of specific transmannosylases that recognize and utilize this methylated sugar.

Furthermore, some fungi have developed detoxification pathways that involve the methylation of glycosides. For instance, the entomopathogenic fungus Beauveria bassiana can detoxify plant-derived phenolic compounds by first glycosylating them and then methylating the sugar moiety. This process of methylglycosylation highlights the fungal enzymatic capacity to produce methylated sugars, suggesting a potential natural occurrence of Methyl α-D-mannopyranoside in certain fungal species as metabolic byproducts or intermediates.

Biosynthesis and Metabolism

The precise biosynthetic pathway of free Methyl α-D-mannopyranoside in nature has not been fully elucidated. However, based on the general principles of glycoside formation in plants and the enzymatic activities observed in microbes, a plausible pathway can be postulated.

Postulated Biosynthetic Pathway

In plants, the biosynthesis of glycosides typically involves the activation of a monosaccharide to a sugar nucleotide, most commonly a uridine diphosphate (UDP)-sugar. This activated sugar is then transferred by a glycosyltransferase to an acceptor molecule. In the case of Methyl α-D-mannopyranoside, the acceptor would be methanol. The source of methanol in plants can be from the demethylation of pectin in the cell wall. A subsequent methylation step, catalyzed by a methyltransferase, could also be involved.

A proposed biosynthetic pathway is illustrated in the following diagram:

Caption: Postulated biosynthetic pathway of Methyl α-D-mannopyranoside.

Isolation and Purification from Natural Sources

The recovery of Methyl α-D-mannopyranoside from natural sources is typically achieved from mannan-rich plant materials. The process involves the depolymerization of the mannan polymers and the subsequent isolation of the desired methyl glycoside.

Principle of the Method

The core principle of the isolation process is the acid-catalyzed methanolysis of the mannan-containing biomass. Under anhydrous conditions, methanol in the presence of a strong acid (like HCl or H₂SO₄) acts as both a solvent and a reactant. It cleaves the glycosidic bonds within the mannan polymer and simultaneously methylates the anomeric carbon of the released mannose units, forming a mixture of methyl mannosides. Due to its specific stereochemistry, Methyl α-D-mannopyranoside has a lower solubility in the reaction mixture upon cooling compared to other glycosides, allowing for its preferential crystallization.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the production and recovery of Methyl α-D-mannopyranoside from mannan-rich plant material.[4]

Step 1: Preparation of Glycosidation Reagent

-

Prepare a solution of 3-6% (w/w) hydrogen chloride (HCl) in anhydrous methanol. This can be achieved by carefully bubbling dry HCl gas through cold, anhydrous methanol or by the cautious addition of acetyl chloride to anhydrous methanol.

Step 2: Methanolysis of Biomass

-

Suspend the dry, finely ground mannan-rich biomass (e.g., guar gum, powdered coffee grounds) in the methanolic-HCl reagent.

-

Heat the mixture under reflux for several hours (e.g., 4-6 hours) at approximately 90°C. This step facilitates the depolymerization and glycosidation reactions.

Step 3: Crystallization of Crude Product

-

After the reaction is complete, cool the hot, acidic mixture to ambient temperature, and then further cool it in an ice bath or refrigerate.

-

Crude Methyl α-D-mannopyranoside will preferentially crystallize out of the solution.

Step 4: Recovery of Crude Product

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold, anhydrous methanol to remove residual mother liquor and impurities.

Step 5: Purification by Recrystallization

-

Dissolve the crude crystals in a minimal amount of a hot solvent, such as water, ethanol, or methanol.

-

If the solution is colored, treat it with activated carbon to adsorb the color impurities.

-

Filter the hot solution to remove the activated carbon and any insoluble material.

-

Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce recrystallization of the pure Methyl α-D-mannopyranoside.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

The following diagram illustrates the workflow for the isolation and purification of Methyl α-D-mannopyranoside:

Caption: Workflow for the isolation and purification of Methyl α-D-mannopyranoside.

Analytical Methodologies for Structural Elucidation and Quantification

The confirmation of the identity and purity of isolated Methyl α-D-mannopyranoside requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Methyl α-D-mannopyranoside. A common setup involves a refractive index (RI) detector, as the compound lacks a strong UV chromophore. Isocratic elution with a mobile phase of acetonitrile and water on an amino-functionalized silica column can effectively separate the compound from other sugars and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of Methyl α-D-mannopyranoside. Due to its low volatility, the compound must first be derivatized. A common derivatization procedure is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. The resulting volatile derivative can be separated by GC and identified based on its characteristic mass spectrum, which will show a molecular ion peak and specific fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of Methyl α-D-mannopyranoside. Both ¹H and ¹³C NMR are employed to confirm the structure and stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. The anomeric proton (H-1) is particularly diagnostic and typically appears as a doublet at around 4.6-4.8 ppm with a small coupling constant (J₁,₂ ≈ 1-2 Hz), which is characteristic of an α-anomer in the manno configuration. The methyl protons of the methoxy group appear as a sharp singlet at around 3.3-3.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The anomeric carbon (C-1) is typically found at approximately 100-102 ppm. The methyl carbon of the methoxy group resonates at around 54-55 ppm.

Table 1: Typical NMR Chemical Shifts for Methyl α-D-mannopyranoside (in D₂O)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | ~4.75 (d, J ≈ 1.8 Hz) | ~101.5 |

| C-2 | ~3.90 (dd) | ~71.0 |

| C-3 | ~3.80 (dd) | ~71.8 |

| C-4 | ~3.65 (t) | ~67.9 |

| C-5 | ~3.75 (m) | ~74.0 |

| C-6a | ~3.85 (dd) | ~62.0 |

| C-6b | ~3.78 (dd) | ~62.0 |

| OCH₃ | ~3.35 (s) | ~55.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[6][7][8][9]

Biological Activities and Research Applications

Methyl α-D-mannopyranoside exhibits a range of biological activities and is a valuable tool in several areas of research.

Plant Growth Regulation

It has been found to act as a plant growth regulator.[3] It functions by modulating glycoconjugation to lectins in plants. Specifically, it can displace glucose bound to lectins, which in turn stimulates plant growth, leading to increased yields of fruit and flowers.[3] This has led to its use as a biochemical pesticide.[3]

Antimicrobial and Microbiological Applications

Methyl α-D-mannopyranoside is a well-known competitive inhibitor of the binding of mannose by the FimH adhesin on the fimbriae of Escherichia coli. This interaction is crucial for the bacterium's ability to adhere to host cells, and by blocking this, Methyl α-D-mannopyranoside can prevent bacterial colonization. It is also used in microbiology for the differentiation of Listeria species.

Applications in Biochemistry and Drug Development

In the laboratory, it is widely used to elute mannose-binding glycoproteins from affinity chromatography columns containing immobilized lectins like concanavalin A. As a structurally simple and stable glycoside, it serves as a valuable building block in the chemical synthesis of more complex oligosaccharides and glycoconjugates. Furthermore, its ability to be recognized by mannose receptors on immune cells, such as macrophages, has led to research into its use for targeted drug delivery, particularly for anti-tuberculosis therapies.

Conclusion and Future Perspectives

Methyl α-D-mannopyranoside, while primarily found in nature as a constituent of mannan polymers in plants, shows intriguing potential in its free form. The existence of enzymatic pathways in microorganisms capable of its synthesis suggests a broader natural occurrence than is currently documented. The methodologies for its isolation from abundant plant biomass are well-established, providing a ready supply for research and commercial applications. Its diverse biological activities, from plant growth regulation to the inhibition of bacterial adhesion and potential for targeted drug delivery, underscore its significance.

Future research should focus on a more extensive screening of marine organisms and microorganisms to identify new natural sources of this compound. Elucidating the specific biosynthetic pathways in various organisms will provide opportunities for metabolic engineering and biotechnological production. Continued exploration of its therapeutic potential, particularly in the areas of anti-infectives and targeted therapies, is also a promising avenue for future investigation.

References

-

1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl alpha-D-mannopyranoside. PubChem. Retrieved January 8, 2026, from [Link]

- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). Production and recovery of methyl alpha-d-mannopyranoside. U.S. Patent No. 3,531,461. Washington, DC: U.S.

-

Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. (2018, February 22). Federal Register. [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

α-Methyl-D-mannopyranoside. (n.d.). NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

.alpha.-D-Mannopyranoside, methyl. (n.d.). US EPA. Retrieved January 8, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

Sources

- 1. A11533.14 [thermofisher.cn]

- 2. Methyl-α-D-mannopyranoside - Methyl-α-D-mannopyranoside [sigmaaldrich.com]

- 3. Federal Register :: Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance [federalregister.gov]

- 4. US3531461A - Production and recovery of methyl alpha-d-mannopyranoside - Google Patents [patents.google.com]

- 5. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 13C NMR spectrum [chemicalbook.com]

- 8. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 1H NMR spectrum [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to Methyl α-D-Mannopyranoside: Properties, Applications, and Experimental Protocols for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl α-D-mannopyranoside, a pivotal carbohydrate derivative in the fields of glycobiology, biochemistry, and pharmaceutical sciences. Moving beyond fundamental identification, this document elucidates the compound's functional significance, its application in critical laboratory techniques, and the rationale behind its use in complex biological studies.

Core Physicochemical Properties

Methyl α-D-mannopyranoside is a monosaccharide derivative where the anomeric hydroxyl group of the α-D-mannopyranose ring is replaced with a methoxy group. This modification blocks the ring from opening, rendering the molecule stable to mutarotation and making it a reliable biochemical tool. Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₆ | [1][2] |

| Molecular Weight | 194.18 g/mol | [2][3][4] |

| CAS Number | 617-04-9 | [1][2][5] |

| Appearance | White to off-white crystalline solid/powder | [6][7] |

| Melting Point | 193-196 °C | [7] |

| Optical Rotation | [α]20/D +77.0 to +82.0° (c=1-10% in H₂O) | |

| Solubility | Soluble in water (≥100 mg/mL) and DMSO (100 mg/mL) | [6] |

The Significance of the Alpha Anomer in Biological Systems

The stereochemistry at the anomeric carbon (C1) is critical to the biological function of Methyl D-mannopyranoside. The alpha (α) configuration, where the methoxy group is oriented axially, mimics the natural linkage of terminal mannose residues in many glycoproteins. This structural mimicry is the foundation of its utility as a specific ligand for a class of carbohydrate-binding proteins known as lectins, particularly those with a high affinity for mannose.

Sources

- 1. α-Methyl-D-mannopyranoside [webbook.nist.gov]

- 2. mpbio.com [mpbio.com]

- 3. herbs-tech.com [herbs-tech.com]

- 4. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. METHYL-ALPHA-D-MANNOPYRANOSIDE | 617-04-9 [chemicalbook.com]

A Technical Guide to the Discovery, Synthesis, and Application of Mannose Glycosides

This guide provides an in-depth exploration of mannose glycosides, from their historical discovery to modern synthetic strategies and their burgeoning role in drug development. Tailored for researchers, scientists, and professionals in the field of drug development, this document synthesizes foundational knowledge with practical, field-proven insights to facilitate a comprehensive understanding of this critical class of biomolecules.

Part 1: The Genesis of Mannose and its Glycosides: A Historical Perspective

The story of mannose glycosides is intrinsically linked to the pioneering work of Emil Fischer, a titan in the field of organic chemistry. In 1888, through his meticulous work on the structure of sugars, Fischer first identified mannose.[1][2][3][4] This discovery was a pivotal moment, expanding the known family of hexoses and laying the groundwork for understanding their complex stereochemistry. Just two years later, in 1890, Fischer achieved a monumental feat: the synthesis of glucose, fructose, and mannose from glycerol, solidifying the structural relationships between these key monosaccharides.[1][2]

The concept of a glycoside, a sugar molecule linked to another functional group, predates Fischer's work on mannose. The first glycoside to be identified was amygdalin, isolated from bitter almonds in 1830.[5] However, it was the development of synthetic methods like the Fischer glycosidation and the Koenigs-Knorr reaction in the early 20th century that truly unlocked the ability to create these linkages in the laboratory, paving the way for the synthesis of mannose glycosides and the exploration of their properties.[5][6]

Part 2: The Biological Significance of Mannose Glycosides

Mannose glycosides are not mere chemical curiosities; they are central to a vast array of biological processes. Their importance stems from their role as key components of N-linked glycans, complex carbohydrate structures attached to proteins. These glycans are essential for proper protein folding, stability, and trafficking within the cell.

High-mannose type N-glycans, in particular, serve as crucial recognition markers in the immune system. The surfaces of many viruses, including HIV, are decorated with high-mannose glycans, making them targets for the innate immune system and for the development of broadly neutralizing antibodies.[7] This has propelled mannose glycosides to the forefront of vaccine and antiviral drug development.

The biological functions of mannosides are diverse and impactful, as summarized in the table below:

| Biological Function | Mechanism of Action | Therapeutic Potential |

| Anti-inflammatory | Modulation of key inflammatory pathways through interaction with lectins on cell surfaces. | Treatment of inflammatory diseases. |

| Anti-virulence | Prevention of bacterial adhesion to host cells, a critical step in infection. | Novel antibacterial agents. |

| Anticancer | Induction of apoptosis and inhibition of tumor growth through various mechanisms. | Cancer therapy. |

| Immunomodulation | Influence on the activity of immune cells, such as macrophages and dendritic cells. | Vaccine adjuvants and immunotherapy. |

Part 3: The Synthetic Challenge: Mastering the β-Mannosidic Linkage

The chemical synthesis of mannose glycosides presents a significant stereochemical challenge: the formation of the β-mannosidic linkage. This 1,2-cis glycosidic bond is notoriously difficult to construct due to unfavorable steric and electronic factors. The axial orientation of the substituent at the C2 position of mannose disfavors the formation of the β-anomer.[8][9]

This challenge has spurred the development of numerous innovative synthetic strategies. The following diagram illustrates the conceptual approaches to overcoming the β-mannosylation problem:

Caption: Strategies to overcome the challenges of β-mannosylation.

Intramolecular Aglycone Delivery (IAD)

One of the most successful strategies for the stereoselective synthesis of β-mannosides is intramolecular aglycone delivery (IAD).[10][11][12][13] In this approach, the alcohol acceptor is temporarily tethered to the mannosyl donor. Subsequent activation of the anomeric center leads to the delivery of the aglycone to the β-face of the oxocarbenium ion intermediate, ensuring the formation of the desired 1,2-cis linkage.

The Crich β-Mannosylation

Developed by David Crich and his coworkers, this method utilizes a 4,6-O-benzylidene-protected mannosyl sulfoxide donor. Activation with triflic anhydride at low temperature generates a transient α-mannosyl triflate, which is believed to exist in equilibrium with a covalent α-glycosyl triflate and a contact ion pair. The presence of the 4,6-O-benzylidene protecting group is crucial as it imparts conformational rigidity and disfavors the formation of the more stable α-glycoside, thereby promoting the formation of the β-product.[9]

Part 4: Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the chemical and chemoenzymatic synthesis of mannose glycosides, designed to be self-validating through clear characterization checkpoints.

Chemical Synthesis of an α-Mannoside

This protocol outlines a standard procedure for the synthesis of an α-mannoside using a glycosyl donor activated by a promoter.

Objective: To synthesize a methyl α-D-mannopyranoside derivative.

Workflow:

Caption: Workflow for the chemical synthesis of an α-mannoside.

Step-by-Step Protocol:

-

Preparation: To a solution of per-O-acetylated mannopyranosyl bromide (1.0 eq) in dry dichloromethane under an argon atmosphere at -20 °C, add activated 4 Å molecular sieves.

-

Addition of Acceptor: Add methanol (1.2 eq) to the mixture and stir for 15 minutes. The rationale for pre-mixing the donor and acceptor with molecular sieves is to ensure an anhydrous environment, preventing hydrolysis of the reactive intermediates.

-

Initiation: Add silver triflate (1.1 eq) in one portion. The reaction is typically monitored by thin-layer chromatography (TLC). The silver triflate acts as a promoter, activating the anomeric bromide for nucleophilic attack by the methanol.

-

Quenching and Workup: Once the reaction is complete, quench with triethylamine, dilute with dichloromethane, and filter through celite. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterization (Self-Validation): The identity and purity of the product are confirmed by NMR spectroscopy and mass spectrometry. For methyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, the anomeric proton (H-1) will appear as a doublet around δ 4.8 ppm with a small coupling constant (J ≈ 1-2 Hz), characteristic of an α-linkage. The anomeric carbon (C-1) will resonate around δ 98 ppm in the ¹³C NMR spectrum. Mass spectrometry will confirm the expected molecular weight.

Chemoenzymatic Synthesis of High-Mannose N-Glycans

This protocol describes a "top-down" approach for generating a library of high-mannose N-glycans from a readily available precursor.[7][14][15][16]

Objective: To generate a series of high-mannose N-glycans by enzymatic digestion of Man₉GlcNAc₂.

Workflow:

Caption: Workflow for the chemoenzymatic synthesis of high-mannose N-glycans.

Step-by-Step Protocol:

-

Substrate Preparation: Dissolve Man₉GlcNAc₂ in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

-

Enzymatic Reaction: Add α-1,2-mannosidase to the substrate solution. The enzyme will specifically cleave terminal α-1,2-linked mannose residues. The reaction progress can be monitored over time by taking aliquots and analyzing them by mass spectrometry. The choice of enzyme is critical for controlling the final products.

-

Reaction Termination: Terminate the reaction by heating or by adding a denaturing agent.

-

Purification: Separate the resulting mixture of high-mannose N-glycans using high-performance liquid chromatography (HPLC) with a graphitized carbon column.

-

Characterization (Self-Validation): The identity of each purified glycan is confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The mass spectrum will show a series of peaks corresponding to the molecular weights of the different mannose glycoforms (Man₈GlcNAc₂, Man₇GlcNAc₂, etc.). Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) to determine the branching patterns.[17][18][19][20][21]

Part 5: Analytical Characterization of Mannose Glycosides

The structural elucidation of mannose glycosides relies on a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the anomeric configuration (α or β) and the linkage positions of glycosides. Key parameters include the chemical shift of the anomeric proton (H-1) and the J-coupling constant between H-1 and H-2.

Mass Spectrometry (MS): MS provides information on the molecular weight and composition of the glycan. Tandem MS (MS/MS) is used to sequence the oligosaccharide by analyzing the fragmentation patterns.[17][18][19][20][21]

X-ray Crystallography: When co-crystallized with a protein (e.g., a lectin), X-ray crystallography can provide atomic-level detail of the glycan's conformation and its interactions with the protein binding site.[22][23][24][25][26]

The following table summarizes the key analytical techniques and the information they provide:

| Technique | Information Provided | Key Parameters/Observations |

| ¹H NMR | Anomeric configuration, linkage analysis | Chemical shift of H-1, J(H1,H2) coupling constant |

| ¹³C NMR | Anomeric configuration, overall structure | Chemical shift of C-1 |

| Mass Spectrometry (MS) | Molecular weight, composition | m/z value of the molecular ion |

| Tandem MS (MS/MS) | Oligosaccharide sequence, branching | Fragmentation patterns (B, Y, and cross-ring cleavage ions) |

| X-ray Crystallography | 3D structure, intermolecular interactions | Electron density maps, bond lengths and angles |

Part 6: Future Directions and Applications

The field of mannose glycosides is poised for significant advancements. The development of more efficient and stereoselective synthetic methods will continue to be a major focus, enabling the creation of increasingly complex and biologically relevant structures. The growing understanding of the role of mannose glycosides in disease is opening up new avenues for drug discovery and development, particularly in the areas of infectious diseases, cancer, and immunology. The use of mannose-based materials for targeted drug delivery is another exciting area of research.

References

- Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis. (n.d.). National Institutes of Health.

- The synthesis of β-mannopyranosides by intramolecular aglycon delivery: scope and limitations of the existing methodology. (n.d.). Canadian Science Publishing.

- The Synthesis of ??-Mannopyranosides by Intramolecular Aglycon Delivery: Scope and Limitations of the Existing Methodology. (n.d.). ResearchGate.

- Hermann Emil Fischer: Life and Achievements. (n.d.).

- The synthesis of β-mannopyranosides by intramolecular aglycon delivery. (n.d.). Canadian Science Publishing.

- Intramolecular aglycon delivery. (n.d.). Wikipedia.

- Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications. (n.d.). National Institutes of Health.

- Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles. (n.d.). National Institutes of Health.

- Fragmentation of negative ions from carbohydrates: part 2. Fragmentation of high-mannose N-linked glycans. (2005). PubMed.

- Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans. (2020). Frontiers.

- Hydrogen-bond-mediated aglycone delivery: focus on β-mannosylation. (n.d.). PubMed.

- Emil Fischer – Biographical. (n.d.). NobelPrize.org.

- Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans. (n.d.). Frontiers.

- Crich beta-mannosylation. (n.d.). Wikipedia.

- Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. (n.d.).

- Influence of stereoisomeric glucose, galactose and mannose residues on fragmentation at their glycosidic linkages in post-source decay fragment analyses for oligosaccharides using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (1998). PubMed.

- Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol†. (n.d.). National Institutes of Health.

- Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. (n.d.). Royal Society of Chemistry.

- X-ray crystal structure of a pea lectin-trimannoside complex at 2.6 A resolution. (1993). PubMed.

- Chemo-enzymatic synthesis of high-mannose type N-glycan library by the... (n.d.). ResearchGate.

- Fragmentation of negative ions from carbohydrates: Part 2. Fragmentation of high-mannose N-linked glycans. (n.d.). ResearchGate.

- Stereoselective Synthesis of β-manno-Glycosides. (n.d.). ResearchGate.

- Chemoenzymatic Methods for the Synthesis of Glycoproteins. (n.d.). National Institutes of Health.

- Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (n.d.). MDPI.

- Glycoside. (n.d.). Wikipedia.

- Hermann Emil Fischer – The most outstanding chemist in history. (2016). Comptes Rendus de l'Académie des Sciences.

- Mannose7 Glycan Isomer Characterization by IMS-MS/MS Analysis. (2012). National Institutes of Health.

- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. (n.d.). PubMed Central.

- Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. (n.d.). SciSpace.

- Enzymatic synthesis of mannobioses and mannotrioses by reverse hydrolysis using alpha-mannosidase from Aspergillus niger. (1995). PubMed.

- Rapid and efficient synthesis of α(1-2)mannobiosides. (n.d.). Semantic Scholar.

- Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. (n.d.). National Institutes of Health.

- Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. (2021). Royal Society of Chemistry.

- Facile Enzymatic Synthesis of Diverse Naturally-Occurring β-d-Mannopyranosides Catalyzed by Glycoside Phosphorylases. (2021). ACS Publications.

- (PDF) X-ray crystal structure of a pea lectin-trimannoside complex at 2.6 A resolution. (n.d.). ResearchGate.

- Hermann Emil Fischer. (2016). Comptes Rendus de l'Académie des Sciences.

- Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. (2024). Royal Society of Chemistry.

- Crystallization and initial X-ray diffraction analysis of a mannose-binding lectin from champedak. (n.d.). National Institutes of Health.

- The Fischer proof of the structure of (+)-glucose Started in 1888, 12 years after the proposal that carbon was tetrahedral, and. (n.d.).

- Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. (2021). National Institutes of Health.

- A versatile approach to the synthesis of mannosamine glycosides. (2020). Royal Society of Chemistry.

- Stereoselective β-Mannosylation by Neighboring-Group Participation. (n.d.). ResearchGate.

- In Vitro Synthesis and Crystallization of β-1,4-Mannan. (2018). ACS Publications.

- From ancient history through Withering's foxglove to endogeneous cardiac glycosides]. (n.d.). ResearchGate.

- 4KKD: The X-ray crystal structure of Mannose-binding lectin-associated serine proteinase-3 reveals the structural basis for enzyme inactivity associated with the 3MC syndrome. (2013). RCSB PDB.

- Crystallization and initial X-ray diffraction analysis of a mannose-binding lectin from champedak. (n.d.). ResearchGate.

- Historical Background and Overview. (n.d.). Essentials of Glycobiology - NCBI Bookshelf.

- Towards the synthesis of mannose derivatives of phenolics antioxidant. (n.d.). ORBi.

- A New Synthesis of Glycosides1,a. (n.d.). Journal of the American Chemical Society.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. nobelprize.org [nobelprize.org]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. Glycoside - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Intramolecular aglycon delivery - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans [frontiersin.org]

- 15. Frontiers | Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fragmentation of negative ions from carbohydrates: part 2. Fragmentation of high-mannose N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of stereoisomeric glucose, galactose and mannose residues on fragmentation at their glycosidic linkages in post-source decay fragment analyses for oligosaccharides using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mannose7 Glycan Isomer Characterization by IMS-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray crystal structure of a pea lectin-trimannoside complex at 2.6 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Crystallization and initial X-ray diffraction analysis of a mannose-binding lectin from champedak - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rcsb.org [rcsb.org]

- 26. researchgate.net [researchgate.net]

The Pivotal Role of Methyl α-D-mannopyranoside in Glycobiology: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Methyl α-D-mannopyranoside, a cornerstone reagent in the field of glycobiology. We will dissect its fundamental mechanism of action as a competitive inhibitor of mannose-binding lectins and detail its critical applications in the purification and functional analysis of glycoproteins and other mannose-binding proteins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to unravel the complexities of protein-carbohydrate interactions in both health and disease.

The Significance of Mannose Recognition in Biological Systems

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogen invasion[1][2]. Among the myriad of monosaccharides involved in these interactions, D-mannose holds a position of particular importance. Mannose residues, often found as terminal units on glycoproteins and glycolipids, are recognized by a class of proteins known as mannose-binding lectins (MBLs)[3][4][5]. These lectins act as pattern recognition receptors in the innate immune system, identifying mannose structures on the surfaces of bacteria, viruses, and fungi, thereby initiating an immune response through the lectin pathway of the complement system[3][4][5][6]. Furthermore, mannose-specific interactions are crucial in processes such as cell adhesion and protein trafficking.

Given the central role of these interactions, tools that allow for their specific modulation are indispensable for research. Methyl α-D-mannopyranoside emerges as a powerful and widely used tool for this purpose.

Mechanism of Action: Competitive Inhibition

Methyl α-D-mannopyranoside is a synthetic monosaccharide derivative that acts as a competitive inhibitor of mannose-binding proteins[7][8][9][10]. Its efficacy stems from its structural similarity to the natural ligand, D-mannose. The α-anomeric configuration and the pyranose ring structure allow it to fit into the carbohydrate-binding sites of lectins such as Concanavalin A (ConA) and other MBLs[11].

The key to its function lies in the methyl group at the anomeric carbon (C1). This methyl group does not significantly hinder the initial binding to the lectin's active site. However, it can introduce steric hindrance that affects the precise orientation and interactions within the binding pocket compared to D-mannose itself[12]. This competition for the binding site prevents the natural mannose-containing ligands from interacting with the lectin, effectively inhibiting the downstream biological effects. The binding of Methyl α-D-mannopyranoside is a reversible, concentration-dependent process, making it an ideal reagent for controlled experimental systems.

Visualizing Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition by Methyl α-D-mannopyranoside at a mannose-binding lectin's active site.

Caption: Competitive inhibition of a mannose-binding lectin by Methyl α-D-mannopyranoside.

Core Application: Affinity Chromatography

One of the most powerful and widespread applications of Methyl α-D-mannopyranoside is in the affinity chromatography-based purification of mannose-binding proteins[7][13]. This technique leverages the specific and reversible interaction between the target protein and an immobilized mannose ligand.

Principle of Mannose-Affinity Chromatography

In this method, a chromatography column is prepared with a resin (e.g., agarose) to which a mannose-containing ligand, often Concanavalin A, is covalently attached. A complex biological sample (e.g., cell lysate, serum) containing the target mannose-binding protein is passed through the column. The mannose-binding proteins specifically bind to the immobilized mannose residues, while other non-binding molecules pass through the column and are washed away.

To recover the purified protein, a solution containing a high concentration of a competitive inhibitor is passed through the column. Methyl α-D-mannopyranoside is the eluent of choice for this purpose[13]. It effectively displaces the bound protein from the resin by competing for the mannose-binding sites, allowing the purified protein to be collected in the eluate.

Experimental Workflow: Affinity Purification

The diagram below outlines the key steps in the affinity purification of a mannose-binding protein using a Concanavalin A column and elution with Methyl α-D-mannopyranoside.

Caption: Workflow for affinity purification using Methyl α-D-mannopyranoside.

Detailed Protocol: Purification of a Mannose-Binding Protein

Materials:

-

Concanavalin A-Agarose resin

-

Chromatography column

-

Binding Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)

-

Elution Buffer (Binding Buffer containing 0.2-0.5 M Methyl α-D-mannopyranoside)

-

Biological sample containing the target protein

-

Spectrophotometer or protein assay reagents

Methodology:

-

Column Packing: Gently pack the Concanavalin A-Agarose resin into the chromatography column according to the manufacturer's instructions.

-

Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Apply the clarified biological sample to the column at a flow rate that allows for efficient binding.

-

Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove all unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elution: Apply the Elution Buffer to the column. The Methyl α-D-mannopyranoside will compete with the immobilized mannose for the binding sites on the target protein, causing it to be released from the resin.

-

Fraction Collection: Collect the eluted protein in fractions. Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm or a suitable protein assay.

-

Analysis: Analyze the collected fractions for the presence and purity of the target protein using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Applications in Functional Studies

Beyond purification, Methyl α-D-mannopyranoside is a critical tool for elucidating the functional roles of mannose-specific interactions in various biological contexts.

Investigating Cell Adhesion and Pathogen Interactions

Many pathogens, including certain strains of Escherichia coli, utilize mannose-specific lectins on their surfaces (adhesins) to attach to host cells, a crucial first step in infection[8][10]. Methyl α-D-mannopyranoside can be used to competitively inhibit this binding, thereby preventing or reducing pathogen adhesion and subsequent infection. For example, studies have shown that it can block the colonization of the urinary tract by uropathogenic E. coli in mice[10]. Similarly, its ability to reduce the engulfment of bacteria by macrophages highlights its utility in studying host-pathogen interactions[14][15].

Probing Immunological Pathways

The mannan-binding lectin (MBL) pathway is a key component of the innate immune system[3]. MBL recognizes mannose patterns on pathogens and activates the complement cascade[4][5]. Methyl α-D-mannopyranoside can be used in vitro and in vivo to block this recognition and subsequent complement activation, allowing researchers to dissect the specific contribution of the MBL pathway to the overall immune response against a particular pathogen[16]. It has also been shown to inhibit the development of adjuvant arthritis in rat models, suggesting a role in modulating inflammatory responses[17].

Characterizing Protein-Carbohydrate Interactions

The precise nature of how proteins recognize and bind carbohydrates is a central question in glycobiology[1][18]. Methyl α-D-mannopyranoside serves as a valuable probe in biophysical studies aimed at characterizing these interactions. Techniques such as temperature-jump relaxation kinetics have utilized this molecule to determine the binding parameters of saccharides to lectins like Concanavalin A[11]. These studies provide quantitative data on association and dissociation rates, offering insights into the thermodynamics and kinetics of protein-carbohydrate recognition.

Broader Applications and Future Directions

The utility of Methyl α-D-mannopyranoside extends beyond the applications detailed above. It serves as a chemical intermediate in the synthesis of more complex carbohydrates and glycoconjugates[19][20][21][]. Its potential therapeutic applications are also an active area of research, for instance, in targeting macrophages for anti-tuberculosis therapy[23].

As our understanding of the glycome and its role in health and disease continues to expand, the importance of specific and reliable tools like Methyl α-D-mannopyranoside will only grow. Its continued use in both fundamental research and translational studies will be crucial for developing novel diagnostics and therapeutics that target the intricate world of protein-carbohydrate interactions.

References

-

Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. (n.d.). PubMed. Retrieved from [Link]

-

Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside. (2025). Retrieved from [Link]

-

Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. (n.d.). Retrieved from [Link]

-

Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. (2018). Federal Register. Retrieved from [Link]

-

Methyl α-D-Mannopyranoside. (n.d.). MP Biomedicals. Retrieved from [Link]

-

Methyl-alpha-D-mannopyranoside, mannooligosaccharides and yeast mannans inhibit development of rat adjuvant arthritis. (1993). PubMed. Retrieved from [Link]

-

The mannan-binding lectin pathway of complement activation: biology and disease association. (n.d.). PubMed. Retrieved from [Link]

-

Methyl alpha-D-mannopyranoside. (n.d.). SLS. Retrieved from [Link]

-

Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. (n.d.). PubMed. Retrieved from [Link]

-

Methyl-α-D-mannopyranoside. (2019). Zhejiang Yixin Pharmaceutical Co., Ltd. Retrieved from [Link]

- Production and recovery of methyl alpha-d-mannopyranoside. (n.d.). Google Patents.

-

Mannan-binding lectin. (n.d.). Wikipedia. Retrieved from [Link]

-

Lectin pathway. (n.d.). Wikipedia. Retrieved from [Link]

-

Distinct pathways of mannan-binding lectin (MBL)- and C1-complex autoactivation revealed by reconstitution of MBL with recombinant MBL-associated serine protease-2. (2000). PubMed. Retrieved from [Link]

-

Carbohydrate–Aromatic Interactions in Proteins. (2015). PMC. Retrieved from [Link]

-

Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1... (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. (n.d.). PMC. Retrieved from [Link]

-

Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. (n.d.). PubMed Central. Retrieved from [Link]

-

Blocking the carbohydrate recognition domain of mannose-binding lectin... (n.d.). ResearchGate. Retrieved from [Link]

-

Carbohydrate-Protein Interactions: Advances and Challenges. (n.d.). PMC. Retrieved from [Link]

-

Protein-Carbohydrate Interactions as Part of Plant Defense and Animal Immunity. (n.d.). MDPI. Retrieved from [Link]

-

Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-Carbohydrate Interactions as Part of Plant Defense and Animal Immunity [mdpi.com]

- 3. The mannan-binding lectin pathway of complement activation: biology and disease association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannan-binding lectin - Wikipedia [en.wikipedia.org]

- 5. Lectin pathway - Wikipedia [en.wikipedia.org]

- 6. Distinct pathways of mannan-binding lectin (MBL)- and C1-complex autoactivation revealed by reconstitution of MBL with recombinant MBL-associated serine protease-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Methyl-alpha-D-mannopyranoside, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [sigmaaldrich.com]

- 11. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Methyl-alpha-D-mannopyranoside, mannooligosaccharides and yeast mannans inhibit development of rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbohydrate–Aromatic Interactions in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mpbio.com [mpbio.com]

- 21. herbs-tech.com [herbs-tech.com]

- 23. medchemexpress.com [medchemexpress.com]

Methyl D-Mannopyranoside: A Cornerstone Precursor for Complex Glycan and Bioactive Molecule Synthesis

An In-depth Technical Guide for Chemical and Pharmaceutical Development

Foreword: The Strategic Value of a Simple Sugar

In the vast chiral pool available to synthetic chemists, few starting materials offer the combination of affordability, stereochemical richness, and synthetic versatility as methyl α-D-mannopyranoside (MDM). Derived from naturally abundant mannose polymers, MDM is not merely a simple sugar; it is a foundational building block upon which complex, biologically active molecules are constructed.[1] Its rigid pyranoside scaffold, with a fixed α-anomeric configuration, provides a stereochemically defined starting point, significantly simplifying the synthetic design for intricate targets. This guide delves into the strategic considerations and field-proven methodologies that leverage MDM as a precursor for sophisticated organic synthesis, with a focus on applications in drug discovery and glycobiology. We will explore the causality behind experimental choices, from regioselective protection to challenging glycosylation reactions, providing a framework for its effective utilization in the laboratory.

The Molecular Blueprint: Understanding MDM's Inherent Reactivity